molecular formula C15H14N2O2S B2916184 N-(1H-indol-5-yl)-4-methylbenzenesulfonamide CAS No. 883055-01-4

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide

Cat. No. B2916184
CAS RN: 883055-01-4
M. Wt: 286.35
InChI Key: ZALHYHBETCQBJX-UHFFFAOYSA-N
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Description

Indole derivatives are aromatic compounds that have been found in many important synthetic drug molecules . They have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives often involves the reaction of various scaffolds of indole . For example, new derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides are synthesized from the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been reported to show inhibitory activity against various biological targets . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties can vary depending on the specific compound and its substitutions.

Scientific Research Applications

Antitubercular Agent Potential

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide derivatives have shown potential as antitubercular agents. Research conducted by Purushotham and Poojary (2018) found that these compounds, when docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, exhibited plausible inhibitory action, suggesting their potential in tuberculosis treatment (Purushotham & Poojary, 2018).

Antibacterial and Anti-inflammatory Potential

Abbasi et al. (2017) synthesized sulfonamides bearing the 1,4-benzodioxin ring, which displayed significant antibacterial potential and inhibited the lipoxygenase enzyme. This suggests their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Peptidoleukotriene Antagonists

Compounds with 1,3,5-substituted indoles and indazoles, including N-(1H-indol-5-yl)-4-methylbenzenesulfonamide derivatives, have been studied as receptor antagonists of peptidoleukotrienes. Matassa et al. (1990) reported that these compounds showed promising results as receptor antagonists, indicating their potential in treating conditions like asthma (Matassa et al., 1990).

DNA Binding and Anticancer Activity

González-Álvarez et al. (2013) studied the DNA binding ability and anticancer activity of mixed-ligand copper(II)-sulfonamide complexes derived from N-(1H-indol-5-yl)-4-methylbenzenesulfonamide. These complexes showed significant activity in yeast and human tumor cells, suggesting their potential in cancer therapy (González-Álvarez et al., 2013).

Anti-HIV Activity

Brzozowski and Sa̧czewski (2007) synthesized a series of N-(1H-indol-5-yl)-4-methylbenzenesulfonamide derivatives as potential anti-HIV agents. These compounds showed promising anti-HIV-1 activity, indicating their use in HIV treatment (Brzozowski & Sa̧czewski, 2007).

Electronic Properties and Structural Characterization

Mahmood et al. (2016) conducted a study focusing on the electronic properties and structural characterization of sulfonamide derivatives, including N-(1H-indol-5-yl)-4-methylbenzenesulfonamide. Their research provides insights into the molecular structure and properties of these compounds (Mahmood, Akram, & Lima, 2016).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound. Some indole derivatives target mitogen-activated protein kinase 14 , while others target carbonic anhydrase 2 .

Safety and Hazards

Safety data sheets for similar compounds, such as (1-Methyl-1H-indol-5-yl)methylamine, indicate that these compounds can be harmful if swallowed and can cause severe skin burns and eye damage . Always handle these compounds with appropriate safety measures.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers continue to synthesize various scaffolds of indole to screen for different pharmacological activities .

properties

IUPAC Name

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-2-5-14(6-3-11)20(18,19)17-13-4-7-15-12(10-13)8-9-16-15/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALHYHBETCQBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide

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